Dimethoxy di-p-cresol

Description

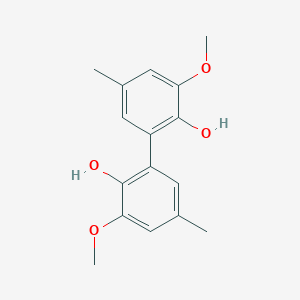

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAEQCGFVTAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161193 | |

| Record name | Dimethoxy di-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13990-86-8 | |

| Record name | Dimethoxy di-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy di-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOXY DI-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Dimethoxy di-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethoxy di-p-cresol. The information is presented to support research, development, and application of this compound in various scientific fields.

Introduction

This compound, with the IUPAC name 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol, is a biphenolic compound. Its structure, featuring two methoxy groups and two hydroxyl groups on a biphenyl backbone, suggests potential antioxidant properties and utility as a building block in organic synthesis. This guide summarizes its key physical and chemical characteristics, provides experimental protocols for their determination, and outlines a probable synthetic pathway.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₄ | PubChem[1] |

| Molecular Weight | 274.31 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | PubChem[1] |

| XLogP3 (Computed) | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons; sparingly soluble in water. | Inferred from structure |

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Experimental Protocol for Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/mL).

Chemical Properties and Reactivity

Antioxidant Activity

The phenolic hydroxyl groups in this compound are expected to confer antioxidant properties. These groups can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative processes. This makes the compound a potential candidate for use as a stabilizer in materials prone to oxidation.[2]

Synthesis via Oxidative Coupling

This compound is likely synthesized through the oxidative coupling of a methoxylated p-cresol derivative. The synthesis of a similar compound, 2,2'-dihydroxy-5,5'-dimethylbiphenol, involves the ortho-ortho coupling of p-cresol using a Lewis acid catalyst like aluminum chloride (AlCl₃) and an oxidizing agent such as ferric chloride (FeCl₃) in a suitable solvent like nitromethane.[3]

A plausible synthetic route for this compound would involve the oxidative coupling of 2-methoxy-4-methylphenol.

Proposed Experimental Protocol:

-

Reaction Setup: A solution of 2-methoxy-4-methylphenol in nitromethane is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A solution of aluminum chloride in nitromethane is added to the reaction mixture.

-

Oxidation: A solution of anhydrous ferric chloride in nitromethane is then added, and the reaction is stirred at room temperature for several hours.

-

Quenching and Extraction: The reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted into an organic solvent such as dichloromethane.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to aromatic protons, methoxy protons, methyl protons, and hydroxyl protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the biphenyl core.

-

¹³C NMR: Resonances for the aromatic carbons, methoxy carbons, and methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ethers and phenols).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.31 g/mol ). Fragmentation patterns would likely involve cleavage of the biphenyl bond and loss of methyl and methoxy groups.

Conclusion

This compound is a biphenolic compound with potential applications stemming from its antioxidant properties and its utility as a synthetic intermediate. While specific experimental data on its physical properties are limited, this guide provides a framework for its characterization based on established experimental protocols and the properties of related compounds. The proposed synthetic route via oxidative coupling offers a viable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the experimental physical and chemical properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-5,5'-dimethylbiphenyl from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl, a dimethoxylated derivative of di-p-cresol, starting from p-cresol. The synthesis is a two-step process involving an initial oxidative coupling of p-cresol to form a biphenolic intermediate, followed by the methylation of the hydroxyl groups. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.

Overview of the Synthetic Pathway

The synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl from p-cresol proceeds through two key transformations:

-

Oxidative Coupling of p-Cresol: In this step, two molecules of p-cresol are dimerized via an oxidative coupling reaction to form 2,2'-dihydroxy-5,5'-dimethylbiphenyl. This reaction is typically facilitated by an oxidizing agent, with ferric chloride (FeCl₃) being a common and effective choice.

-

Methylation of 2,2'-dihydroxy-5,5'-dimethylbiphenyl: The resulting dihydroxy biphenyl intermediate is then methylated to yield the final product, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. The Williamson ether synthesis is a classic and efficient method for this transformation, employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

The overall synthetic scheme is presented below:

IUPAC name for Dimethoxy di-p-cresol.

An In-depth Technical Guide to 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol (Dimethoxy di-p-cresol)

Abstract

This compound, identified by the IUPAC name 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol, is a biphenolic compound with significant interest in the fields of cosmetics and pharmacology.[1] As a derivative of p-cresol, a compound found in natural sources and also synthesized for industrial use, this dimer exhibits notable antioxidant properties.[2][3][4][5] Its structure, featuring two phenolic hydroxyl groups, allows it to function as a potent radical scavenger. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol based on related phenolic coupling reactions, and an exploration of its biological activities, including its potential role in modulating inflammatory signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the therapeutic potential of this class of compounds.

Chemical Identity and Properties

This compound is systematically named 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol.[1] It is also referred to in chemical databases as 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol.[6] The compound is registered under CAS number 13990-86-8.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13990-86-8 | [1][6][7] |

| Molecular Formula | C16H18O4 | [6][7] |

| Molecular Weight | 274.31 g/mol | [6][7] |

| IUPAC Name | 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol | [1] |

| Melting Point | 133-135 °C | [7] |

| Boiling Point (Predicted) | 383.9 ± 37.0 °C | [7] |

| Density (Predicted) | 1.181 ± 0.06 g/cm3 | [7] |

| pKa (Predicted) | 9.28 ± 0.48 | [7] |

| Known Functions | Antioxidant, Skin Conditioning | [1] |

Synthesis and Characterization

Experimental Protocol: Oxidative Coupling Synthesis

This protocol is a representative example based on the synthesis of similar biphenolic compounds.[2]

-

Precursor Preparation : The starting material would be a methoxylated p-cresol derivative, such as 2-methoxy-4-methylphenol.

-

Reaction Setup : Dissolve the precursor (e.g., 0.01 mol) in a suitable solvent like nitromethane (20 mL) under an inert nitrogen atmosphere.

-

Catalyst Addition : To this solution, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 0.01 mol) dissolved in nitromethane (20 mL). Stir for approximately 30 minutes.

-

Oxidant Introduction : Introduce an oxidizing agent, for instance, anhydrous ferric chloride (FeCl3, 0.01 mol) in nitromethane (20 mL), to the reaction mixture.

-

Reaction Execution : Continue stirring the mixture for several hours (e.g., 5 hours) at room temperature to facilitate the ortho-ortho coupling.

-

Quenching and Extraction : Quench the reaction with a dilute acid solution (e.g., 10% HCl). Extract the organic product using a solvent like dichloromethane (CH2Cl2).

-

Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the final this compound.

Logical Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The primary biological activities attributed to this compound and related compounds are their antioxidant and anti-inflammatory effects.[2][8]

Antioxidant and Radical-Scavenging Activity

The antioxidant capacity of phenolic compounds is largely due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. Studies on similar p-cresol dimers have shown they possess enhanced radical-scavenging activity compared to their monomeric precursors.[2][3] The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, was found to be 3 for a p-cresol dimer, indicating high efficiency.[3]

Caption: Mechanism of free radical scavenging by this compound.

Anti-inflammatory Potential: Inhibition of NF-κB Signaling

Chronic inflammation is often linked to oxidative stress. Lipopolysaccharide (LPS) is a known inducer of inflammatory responses in cells like macrophages (e.g., RAW264.7 cells) through the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB).[8] Research on p-cresol dimers has demonstrated their ability to potently inhibit the LPS-stimulated activation of NF-κB.[8] This suggests that this compound may exert anti-inflammatory effects by preventing the translocation of NF-κB to the nucleus, which in turn would suppress the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

Applications in Drug Development and Research

The dual antioxidant and anti-inflammatory properties of this compound make it a compound of interest for therapeutic applications.

-

Dermatology and Cosmetics : Its established use as a skin conditioning agent and antioxidant suggests its utility in protecting the skin from oxidative damage caused by UV radiation and environmental pollutants.[1]

-

Pharmaceutical Research : The demonstrated anti-inflammatory activity of similar cresol dimers points to its potential as a lead compound for developing drugs to treat inflammatory conditions.[8][9] Its ability to inhibit key signaling pathways like NF-κB is a critical area for further investigation in cancer and chronic inflammatory disease research.[5][8]

-

Organic Synthesis : It serves as an intermediate in the synthesis of novel pharmaceutical compounds.[9]

Conclusion

This compound is a multifunctional biphenolic compound with well-defined antioxidant properties and significant, though less explored, anti-inflammatory potential. Its chemical structure is amenable to synthesis through established oxidative coupling methods. For drug development professionals, this molecule represents a promising scaffold for designing novel therapeutics targeting diseases rooted in oxidative stress and inflammation. Further research is warranted to fully elucidate its mechanisms of action, cytotoxicity profiles, and in vivo efficacy.

References

- 1. This compound (with Product List) [incidecoder.com]

- 2. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Cresol - Wikipedia [en.wikipedia.org]

- 5. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]

- 9. This compound | 13990-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to Dimethoxy di-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethoxy di-p-cresol, a biphenolic compound with applications in various scientific and industrial fields. The document details its chemical and physical properties, synthesis, analytical characterization, and biological activities, with a focus on its antioxidant potential.

Chemical and Physical Properties

This compound, with the CAS Number 13990-86-8 , is a dimeric derivative of p-cresol.[1][2][3][4][5] Its chemical structure features two methoxy and two hydroxyl groups attached to a biphenyl backbone, which contributes to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13990-86-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₈O₄ | [2][3] |

| Molecular Weight | 274.31 g/mol | [1][3] |

| Synonyms | 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dimethylbiphenyl; 3,3'-Dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol | [2][3] |

| Density | 1.181 g/cm³ | [2] |

| Boiling Point | 383.9 °C at 760 mmHg | [2] |

| Flash Point | 186 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Synthesis and Manufacturing

This compound is typically synthesized via the oxidative coupling of p-cresol derivatives.[1] This method involves the oxidation of the phenolic substrate to generate reactive intermediates that subsequently couple to form the dimeric biphenyl structure.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from literature on related compounds.

Experimental Protocol: Synthesis of a p-Cresol Dimer (Illustrative)

This protocol is based on the synthesis of related p-cresol and p-methoxyphenol dimers and serves as an illustrative example.[6][7]

Materials:

-

p-Cresol derivative (e.g., 4-methyl-2-methoxyphenol)

-

Oxidizing agent (e.g., ferric chloride, potassium ferricyanide)

-

Solvent (e.g., methanol, water)

-

Acid for quenching (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the p-cresol derivative in the chosen solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution while stirring at room temperature.

-

Continue stirring for several hours to allow the reaction to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Logical Workflow for Synthesis

A logical workflow for the synthesis of this compound.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of methoxy, hydroxyl, methyl, and aromatic groups.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the substituted biphenyl system, which acts as the chromophore.[1]

Table 2: Illustrative Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and hydroxyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including aromatic carbons, methoxy carbon, and methyl carbon. |

| UV-Vis | Absorption maxima characteristic of the substituted biphenyl chromophore. |

Biological Activity and Applications

This compound and its related dimeric structures exhibit significant biological activities, primarily as antioxidants. This property is relevant for applications in the pharmaceutical, cosmetic, and food industries.

Antioxidant Activity

The antioxidant property of this compound stems from its ability to act as a radical scavenger.[1] The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. Studies on related p-cresol and p-methoxyphenol dimers have shown that dimerization can enhance radical-scavenging activity compared to their monomeric precursors.[6][7]

Experimental Protocol: Determination of Antioxidant Activity (Induction Period Method)

This protocol is based on the methodology used to assess the radical-scavenging activity of related phenolic dimers.[6][7]

Materials:

-

Methyl methacrylate (MMA) as the monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as the radical initiator

-

This compound (as the antioxidant)

-

Dilatometer or a similar instrument to measure polymerization rate

Procedure:

-

Prepare a solution of MMA and the radical initiator.

-

Add a known concentration of this compound to the solution.

-

Initiate polymerization by heating the mixture (e.g., at 70 °C).

-

Monitor the rate of polymerization. The presence of the antioxidant will induce a time lag (induction period) before polymerization begins.

-

The length of the induction period is proportional to the radical-scavenging activity of the antioxidant.

Mechanism of Antioxidant Action (Radical Scavenging)

Radical scavenging mechanism of a phenolic antioxidant.

Cytotoxicity and Anti-inflammatory Activity

Studies on dimers of p-cresol and p-methoxyphenol have investigated their cytotoxicity and anti-inflammatory potential.[6][7][8] Dimerization has been shown to influence these biological activities. For instance, the cytotoxicity of p-cresol and p-methoxyphenol dimers was found to be greater than their parent monomers but less than the conventional antioxidant BHA.[6][7] Furthermore, these dimers, unlike their monomers, showed inhibitory effects on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory properties.[6][8]

Table 3: Summary of Biological Activity Data for Related Dimers

| Biological Activity | Compound | Result | Source(s) |

| Radical Scavenging | p-cresol dimer (2a) | Stoichiometric factor (n) = 3 | [6][7] |

| p-methoxyphenol dimer (2b) | Stoichiometric factor (n) = 2.8 | [6][7] | |

| Cytotoxicity (ID₅₀) | p-cresol dimer (2a) | Lower than BHA, higher than monomer | [6][7] |

| p-methoxyphenol dimer (2b) | Lower than BHA, higher than monomer | [6][7] | |

| Anti-inflammatory | p-cresol dimer & p-methoxyphenol dimer | Inhibition of LPS-stimulated COX-2 expression | [6][8] |

Other Applications

This compound is utilized as an intermediate in organic synthesis and the pharmaceutical industry. It also serves as a raw material for the production of various chemicals, including pesticides, surfactants, and polymer monomers.[2] In the cosmetics industry, it is used for its antioxidant and skin-conditioning properties.

Safety and Handling

This compound is intended for research and industrial use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, protected from light.[2]

References

- 1. This compound | 13990-86-8 | Benchchem [benchchem.com]

- 2. 13990-86-8,this compound [lookchemicals.com]

- 3. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 13990-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | 13990-86-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]

Molecular formula and weight of Dimethoxy di-p-cresol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethoxy di-p-cresol, a molecule of interest for its antioxidant and anti-inflammatory properties. This document details its chemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Core Chemical Identity

This compound, a biphenolic compound, possesses the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₄ | [1][2][3] |

| Molecular Weight | 274.31 g/mol | [1][2][3] |

| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | [1] |

| CAS Number | 13990-86-8 | [1][2] |

| Synonyms | 3,3'-diMethoxy-5,5'-diMethylbiphenyl-2,2'-diol, p-cresol dimer | [1][2][4] |

Biological Activity and Applications

This compound has demonstrated significant potential in several biological applications, primarily owing to its antioxidant and anti-inflammatory effects. It is also utilized in the cosmetics industry as an antioxidant and skin-conditioning agent[5].

Antioxidant Activity

The antioxidant properties of this compound have been quantified in studies measuring its ability to scavenge free radicals. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in assessing this activity.

| Compound | Stoichiometric Factor (n) |

| This compound (p-cresol dimer) | 3.0 |

| p-cresol (monomer) | Not specified |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 2.8 |

Data sourced from studies on radical-scavenging activity[6][7][8].

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation[9][10][11]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (Cox2)[4][9][10].

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cell lines. The 50% inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) provides a measure of its potency in inhibiting cell growth.

| Cell Line | Compound | IC₅₀ / LC₅₀ (µM) |

| RAW 264.7 | This compound (p-cresol dimer) | 400 |

| RAW 264.7 | p-cresol (monomer) | 850 |

| RAW 264.7 | 2,2'-dihydroxy-5,5'-dimethoxybiphenol (pHA dimer) | 310 |

| RAW 264.7 | p-hydroxyanisole (pHA) | 1100 |

| RAW 264.7 | Butylated hydroxyanisole (BHA) | 420 |

Data from cytotoxicity assays on murine macrophage-like cells[9].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (referred to as 2,2'-dihydroxy-5,5'-dimethylbiphenol or p-cresol dimer in the literature) involves the oxidative coupling of p-cresol[6].

Materials:

-

4-methylphenol (p-cresol)

-

Aluminum chloride (AlCl₃)

-

Anhydrous ferric chloride (FeCl₃)

-

Nitromethane

-

10% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Under a nitrogen atmosphere, a solution of 4-methylphenol (0.01 mol) in nitromethane (20 mL) is added to a solution of AlCl₃ (0.01 mol) in nitromethane (20 mL)[6].

-

After 30 minutes, a solution of anhydrous FeCl₃ (0.01 mol) in nitromethane (20 mL) is added, and the mixture is stirred for 5 hours at room temperature[6].

-

The reaction is quenched with 10% HCl[6].

-

The reaction mixture is then extracted with dichloromethane[6].

-

The organic layer is collected, dried, and the solvent is evaporated to yield the product.

Cytotoxicity Assay

The cytotoxicity of this compound can be determined using a cell counting kit (e.g., CCK-8) on a suitable cell line, such as RAW 264.7 murine macrophage-like cells[9][10].

Materials:

-

RAW 264.7 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Serum-free RPMI-1640

-

This compound

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Culture RAW 264.7 cells to a subconfluent state in supplemented RPMI-1640 medium at 37°C and 5% CO₂[6].

-

Wash the cells and incubate them overnight in serum-free RPMI-1640[6].

-

Wash the cells again and treat them with various concentrations of this compound.

-

Determine the relative number of viable cells using the Cell Counting Kit-8 according to the manufacturer's instructions[6][9][10].

NF-κB Activation Assay

The inhibitory effect on NF-κB activation can be evaluated using an enzyme-linked immunosorbent assay (ELISA)-based method that measures the nuclear translocation of NF-κB subunits[9][10].

Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound

-

NF-κB activation assay kit

Procedure:

-

Pretreat RAW 264.7 cells with or without this compound for 30 minutes[9].

-

Stimulate the cells with LPS (100 ng/ml) for 1 hour to induce NF-κB activation[9].

-

Measure the nuclear translocation of NF-κB subunits (e.g., p50, p52, p65, RelB) using a specific transcription factor activity assay kit according to the manufacturer's protocol[9].

Signaling Pathway

The anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes such as Cox2. This compound interferes with this process, leading to a reduction in inflammation.

References

- 1. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 13990-86-8 [chemicalbook.com]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 6. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]

- 10. Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,4'-Dimethoxybiphenyl: A Technical Guide

Introduction

The unequivocal identification and characterization of molecular structures are fundamental to research in chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement, functional groups, and overall mass. This guide provides an in-depth look at the spectroscopic data for 4,4'-dimethoxybiphenyl, a representative dimethoxy-diaryl compound. The data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and analysis of related molecular structures. 4,4'-dimethoxybiphenyl has been synthesized and characterized using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and single-crystal X-ray diffraction[1][2].

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of 4,4'-dimethoxybiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4,4'-Dimethoxybiphenyl

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.49 | d | 8.8 | 4H | Ar-H (ortho to OCH₃) |

| 6.95 | d | 8.8 | 4H | Ar-H (meta to OCH₃) |

| 3.85 | s | - | 6H | -OCH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4,4'-Dimethoxybiphenyl [3]

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | C -OCH₃ |

| 133.2 | Ar-C (ipso) |

| 127.7 | Ar-C H (ortho to OCH₃) |

| 114.2 | Ar-C H (meta to OCH₃) |

| 55.4 | -OC H₃ |

Solvent: CDCl₃, Frequency: 75 MHz[3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4,4'-Dimethoxybiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| 1608 | Strong | C=C stretch (aromatic ring) |

| 1500 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O-C stretch (asymmetric) |

| 1035 | Strong | C-O-C stretch (symmetric) |

| 825 | Strong | C-H bend (para-disubstituted ring) |

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,4'-Dimethoxybiphenyl

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ (Molecular Ion) |

| 199 | 60 | [M - CH₃]⁺ |

| 171 | 30 | [M - CH₃ - CO]⁺ |

| 156 | 15 | [M - 2CH₃ - CO]⁺ |

| 139 | 25 | [C₁₁H₇]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-10 mg of 4,4'-dimethoxybiphenyl is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer[4].

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.23 ppm for ¹³C NMR[4].

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common technique for solid samples[5].

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Analysis: A small amount of solid 4,4'-dimethoxybiphenyl is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal surface[5].

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Electron Ionization (EI) is a standard method for volatile and thermally stable compounds[6][7].

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment[6].

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a reproducible manner[7][8].

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z, with the most abundant ion (the base peak) assigned a relative intensity of 100%.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic experiments.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

- 1. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to Determining the Solubility of Dimethoxy di-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the solubility of Dimethoxy di-p-cresol. It addresses the structural ambiguity of the compound, outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination, and provides a framework for data presentation and visualization.

Introduction and Structural Clarification

The compound name "this compound" is not a standardized IUPAC name and can refer to several possible isomers. A search in chemical databases reveals a likely candidate structure: 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), which is also referred to by the synonym "this compound".[1] This biphenyl structure, derived from two p-cresol units, possesses two methoxy groups and two hydroxyl groups.

The solubility of a compound is a critical physicochemical property in drug development, influencing everything from formulation and dosage to bioavailability. Given the structural features of 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol—a relatively large, aromatic molecule with both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and methoxy oxygens)—its solubility is expected to be highly dependent on the chosen solvent system.

Theoretical Principles of Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3]

-

Polarity: The molecule has polar hydroxyl (-OH) and methoxy (-OCH3) groups, but also a large non-polar biphenyl core.[4] This amphipathic nature suggests limited solubility in water (a highly polar solvent) and better solubility in semi-polar or non-polar organic solvents.[3][4][5] The large hydrocarbon structure will dominate, likely making it poorly soluble in water, similar to biphenyl itself.[3][4][5]

-

Solvent Selection:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the biphenyl backbone through van der Waals forces. Biphenyl itself shows good solubility in these types of solvents.[4][7]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents can accept hydrogen bonds and have a significant dipole moment, allowing them to interact with both the polar functional groups and the non-polar regions of the molecule.

-

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be determined empirically for each solvent.

Experimental Protocol for Solubility Determination

To obtain reliable quantitative data, a standardized experimental method is crucial. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9][10]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be organized into a clear and concise table to facilitate comparison between different solvent systems.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Other | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear visual summary of the logical steps involved in the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Biphenyl - Wikipedia [en.wikipedia.org]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. iaeng.org [iaeng.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

In-Depth Technical Guide on the Antioxidant Properties of Dimethoxy di-p-cresol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the antioxidant properties of dimethoxy di-p-cresol, with a primary focus on the well-characterized analog, 2,2'-dihydroxy-5,5'-dimethoxybiphenol. This document details the compound's radical-scavenging capabilities, summarizes key quantitative data from antioxidant assays, and provides detailed experimental methodologies. Furthermore, it explores the potential mechanistic pathways, including the activation of the Nrf2 signaling cascade, through which biphenolic compounds like this compound exert their antioxidant effects. The information presented herein is intended to support research and development efforts in the fields of oxidative stress, antioxidant science, and therapeutic agent discovery.

Introduction to this compound and its Antioxidant Potential

This compound represents a class of biphenolic compounds, which are dimers of substituted cresol monomers. These compounds have garnered significant interest for their potential as potent antioxidants. The presence of multiple hydroxyl groups and a biphenolic structure are key features that contribute to their ability to neutralize free radicals. The oxidation of p-cresol derivatives can lead to the formation of such biphenyl structures through oxidative coupling.[1] This guide will focus on the antioxidant properties of these dimeric structures, using 2,2'-dihydroxy-5,5'-dimethoxybiphenol as a primary example due to the availability of scientific data.

Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET), which effectively neutralize reactive oxygen species (ROS).[2] The dimerization of phenolic monomers can enhance antioxidant activity by increasing the number of hydroxyl groups available for radical scavenging and potentially reducing the prooxidative activity of the parent monomers.[3][4]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of 2,2'-dihydroxy-5,5'-dimethoxybiphenol and the related p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) has been quantified using the induction period method. This method assesses the ability of an antioxidant to inhibit the polymerization of methyl methacrylate initiated by a radical source. The key parameters derived from this assay are the stoichiometric factor (n), which represents the number of free radicals trapped by one mole of the antioxidant, and the ratio of the rate constant of inhibition to that of propagation (kinh/kp), which indicates the efficiency of the radical scavenging process.

| Compound | Stoichiometric Factor (n) | kinh/kp |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 2.8 | Similar to BHA |

| 2,2'-dihydroxy-5,5'-dimethylbiphenol | 3.0 | Similar to BHA |

| p-methoxyphenol (monomer) | Not Reported | Not Reported |

| p-cresol (monomer) | Not Reported | Not Reported |

| BHA (Butylated hydroxyanisole) | Not Reported | Reference |

| *The study reported that the kinh/kp values for the dimers were similar to that of the conventional food antioxidant BHA.[3][4] |

Additionally, the cytotoxicity of these compounds has been evaluated in RAW 264.7 cells, with the 50% inhibitory dose (ID50) reported.

| Compound | Cytotoxicity (ID50 in mM) |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 0.7 |

| 2,2'-dihydroxy-5,5'-dimethylbiphenol | 0.6 |

| p-methoxyphenol (monomer) | 2.2 |

| p-cresol (monomer) | 2.0 |

| BHA (Butylated hydroxyanisole) | 0.4 |

These data indicate that the dimeric compounds exhibit significantly greater cytotoxicity than their parent monomers, but less than the conventional antioxidant BHA.[3][4]

Mechanistic Insights: Radical Scavenging and Signaling Pathways

The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is through the donation of a hydrogen atom from their hydroxyl groups. This process is depicted in the following workflow.

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

Beyond direct radical scavenging, polyphenolic compounds are known to modulate endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or electrophilic compounds, including some polyphenols, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Caption: Activation of the Nrf2-ARE antioxidant response pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the properties of compounds like this compound.

Induction Period Method

This method was used to obtain the quantitative data presented in Section 3.0.

Principle: The antioxidant activity is determined by measuring the induction period in the polymerization of methyl methacrylate (MMA) initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is monitored using differential scanning calorimetry (DSC).[2]

Protocol:

-

Prepare solutions of the test compound (e.g., 2,2'-dihydroxy-5,5'-dimethoxybiphenol) in MMA at various concentrations.

-

Add a fixed concentration of the radical initiator (AIBN or BPO) to each solution.

-

Place a known amount of the mixture into a DSC sample pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant temperature (e.g., 70°C) and monitor the heat flow.

-

The induction period is the time during which polymerization is inhibited by the antioxidant. This is observed as a delay in the exothermic polymerization peak on the DSC thermogram.

-

The stoichiometric factor (n) is calculated from the length of the induction period and the known rate of radical generation by the initiator.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.

Caption: General workflow for the DPPH radical scavenging assay.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound in a suitable solvent.

-

In a 96-well plate or cuvettes, add a small volume of each dilution of the test compound.

-

Add the DPPH solution to each well/cuvette to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each dilution of the test compound to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl3 in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each dilution of the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO4, and the results are expressed as Fe2+ equivalents.

Conclusion and Future Directions

The available data strongly suggest that this compound and its analogs are effective radical scavengers with potent antioxidant properties, which are enhanced upon dimerization from their monomeric precursors. The primary mechanism of action is through direct radical quenching via hydrogen atom donation, with the potential for further cytoprotective effects through the modulation of the Nrf2 signaling pathway.

While the induction period method provides valuable kinetic data, further characterization using standardized assays such as DPPH, ABTS, and FRAP would be beneficial for comparative analysis with other known antioxidants. Additionally, future research should focus on elucidating the specific interactions of these compounds with the Keap1-Nrf2 system to confirm their role as Nrf2 activators. In vivo studies are also warranted to determine the bioavailability, metabolism, and efficacy of these compounds in mitigating oxidative stress in biological systems. Such research will be pivotal in assessing the therapeutic potential of this compound and related biphenolic compounds in the prevention and treatment of oxidative stress-related diseases.

References

- 1. [PDF] Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers | Semantic Scholar [semanticscholar.org]

- 2. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Dimethoxy di-p-cresol via Oxidative Coupling: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Dimethoxy di-p-cresol, systematically named 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), through the oxidative coupling of 2-methoxy-4-methylphenol. Oxidative coupling is a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of symmetric biaryl compounds from phenolic precursors. This document outlines two effective methods: a classic chemical oxidation using iron(III) chloride and a greener, enzymatic approach employing a laccase catalyst. Detailed experimental procedures, characterization data, and a visual workflow are provided to enable researchers to replicate this synthesis for applications in medicinal chemistry, materials science, and as a key building block in the synthesis of more complex molecules.

Introduction

This compound is a biphenyl compound characterized by its symmetrical structure, featuring two methoxy and two hydroxyl groups on a dimethyl-substituted biphenyl backbone.[1][2] This substitution pattern makes it an interesting scaffold for further chemical modification and a potential candidate for various biological and material science applications. The ortho-ortho linkage of the two phenolic rings is typically achieved through oxidative coupling, a reaction that proceeds via the formation of phenoxy radicals. This note details two reliable protocols for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₄ | [2] |

| Molecular Weight | 274.31 g/mol | [1][2] |

| CAS Number | 13990-86-8 | [1][2] |

| Appearance | Off-white to pale yellow solid | Expected |

| Purity | >95% (after chromatography) | Expected |

Experimental Protocols

Method 1: Oxidative Coupling using Iron(III) Chloride

This protocol is adapted from a general method for the oxidative coupling of phenols.[2]

Materials:

-

2-Methoxy-4-methylphenol (Creosol)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Nitromethane

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in nitromethane (20 mL) under a nitrogen atmosphere.

-

Addition of Oxidant: In a separate flask, prepare a solution of anhydrous iron(III) chloride (1.62 g, 10 mmol) in nitromethane (20 mL). Add this solution dropwise to the solution of 2-methoxy-4-methylphenol over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours. The color of the solution will darken as the reaction progresses.

-

Quenching: Quench the reaction by adding 10% hydrochloric acid (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure product.

Method 2: Enzymatic Oxidative Coupling using Laccase

This protocol is based on a method for the synthesis of a similar biphenyl compound.

Materials:

-

2-Methoxy-4-methylphenol (Creosol)

-

Laccase from Trametes versicolor (>0.5 U/mg)

-

Acetone

-

Acetic acid buffer (pH 5)

-

Oxygen gas

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of Buffer: Prepare an acetic acid buffer (pH 5) by dissolving sodium acetate and acetic acid in deionized water.

-

Reaction Setup: Dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in acetone (15 mL) in a round-bottom flask. Dilute this solution with the acetic acid buffer (100 mL).

-

Oxygenation: Bubble oxygen gas through the solution for 30 minutes.

-

Enzyme Addition: Add laccase (150 mg) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. A precipitate may form as the product is generated.

-

Workup: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.

Experimental Workflow Diagram

Caption: Experimental workflows for the chemical and enzymatic synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would confirm the presence of aromatic protons, methyl groups, methoxy groups, and hydroxyl protons. The symmetry of the molecule would lead to a relatively simple spectrum.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of unique carbon signals corresponding to the aromatic, methyl, and methoxy carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 274.31 g/mol should be observed.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of this compound via oxidative coupling. The iron(III) chloride method is a classic and effective approach, while the laccase-catalyzed method offers a more environmentally friendly alternative. These protocols can be readily adopted by researchers in various fields requiring access to this versatile biphenyl scaffold.

References

Application Notes and Protocols: Dimethoxy di-p-cresol and its Analogs in the Pharmaceutical Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy di-p-cresol, identified chemically as 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), is a biphenolic compound. While specific pharmaceutical application data for this exact molecule is limited in publicly available research, its structural analogs, such as p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) and p-methoxyphenol dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol), have garnered scientific interest for their potential therapeutic properties. These related compounds have demonstrated notable antioxidant and anti-inflammatory activities, suggesting that this compound may hold similar potential.

This document provides an overview of the pharmaceutical applications of these closely related cresol dimers, focusing on their anti-inflammatory and antioxidant effects. Detailed experimental protocols for the synthesis of a representative cresol dimer and for the evaluation of its anti-inflammatory activity are provided to guide further research and development.

I. Potential Pharmaceutical Applications

The primary therapeutic potential of this compound and its analogs lies in their ability to counteract oxidative stress and inflammation, which are underlying factors in a multitude of diseases.

Anti-inflammatory Activity

Cresol dimers have been shown to exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response. Research indicates that these compounds can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Furthermore, they have been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of cresol dimers confer potent antioxidant properties. These compounds can act as radical scavengers, neutralizing reactive oxygen species (ROS) and thereby mitigating cellular damage caused by oxidative stress. This antioxidant capacity is relevant to the prevention and treatment of a wide range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of p-cresol and its dimeric analogs.

Table 1: Cytotoxicity of p-Cresol and its Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| p-Cresol | RAW 264.7 | > 1000 | [1] |

| p-Cresol Dimer | RAW 264.7 | ~500 | [1] |

| p-Methoxyphenol | RAW 264.7 | > 1000 | [1] |

| p-Methoxyphenol Dimer | RAW 264.7 | ~250 | [1] |

Table 2: Anti-inflammatory Activity of p-Cresol Dimers

| Compound | Assay | Effect | Concentration | Reference |

| p-Cresol Dimer | Inhibition of LPS-induced COX-2 mRNA expression in RAW 264.7 cells | Significant Inhibition | 100 µM | |

| p-Methoxyphenol Dimer | Inhibition of LPS-induced COX-2 mRNA expression in RAW 264.7 cells | Significant Inhibition | 100 µM | |

| p-Cresol Dimer | Inhibition of LPS-induced NF-κB activation in RAW 264.7 cells | Significant Inhibition | 100 µM | |

| p-Methoxyphenol Dimer | Inhibition of LPS-induced NF-κB activation in RAW 264.7 cells | Significant Inhibition | 100 µM |

III. Experimental Protocols

Synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenol (p-Cresol Dimer)

Objective: To synthesize a p-cresol dimer via oxidative coupling of p-cresol.

Materials:

-

p-Cresol

-

Ferric chloride (FeCl₃)

-

Methanol

-

Dichloromethane

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve p-cresol (1.0 eq) in methanol.

-

In a separate flask, dissolve ferric chloride (2.0 eq) in methanol.

-

Slowly add the ferric chloride solution to the p-cresol solution with constant stirring at room temperature.

-

Allow the reaction to proceed for 24 hours.

-

Quench the reaction by adding 1M HCl.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2,2'-dihydroxy-5,5'-dimethylbiphenol.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced NF-κB Activation

Objective: To evaluate the ability of a test compound to inhibit the activation of NF-κB in a cell-based assay.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., p-cresol dimer) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Commercially available NF-κB p65 transcription factor assay kit (ELISA-based)

-

Nuclear extraction kit

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor).

-

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation. A non-stimulated control group should also be included.

-

Nuclear Extraction: Following stimulation, wash the cells with cold PBS and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.

-

NF-κB Activation Assay:

-

Perform the ELISA-based NF-κB p65 transcription factor assay according to the manufacturer's instructions.

-

Briefly, add equal amounts of nuclear protein to the wells of the assay plate, which are coated with an oligonucleotide containing the NF-κB consensus site.

-

Incubate to allow binding of activated NF-κB.

-

Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the developing solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage inhibition of NF-κB activation by the test compound compared to the LPS-stimulated control.

IV. Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by cresol dimers.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

References

Application Notes and Protocols: The Use of Dimethoxy di-p-cresol and its Derivatives in Organic Synthesis

Introduction

The term "Dimethoxy di-p-cresol" can be interpreted in several ways within the field of organic synthesis, referring to various derivatives of p-cresol (4-methylphenol). These derivatives are valuable intermediates and final products with applications ranging from pharmaceuticals to materials science. This document provides detailed application notes and protocols for key compounds synthesized from p-cresol that are either dimethoxylated or dimeric in nature. The primary focus will be on the synthesis of 2,6-dimethoxy-4-methylphenol as a crucial pharmaceutical intermediate and the synthesis of p-cresol dimers as potent antioxidant and anti-inflammatory agents. Additionally, the role of dimethoxy-p-cresol as an intermediate in the synthesis of 3,4,5-Trimethoxytoluene (TMT) will be discussed.

Application Note 1: Synthesis and Application of 2,6-Dimethoxy-4-methylphenol as a Pharmaceutical Intermediate

1.1. Introduction

2,6-Dimethoxy-4-methylphenol is a key intermediate in the synthesis of syringaldehyde. Syringaldehyde, in turn, is a precursor for the production of the antibacterial drug trimethoprim.[1][2] The synthesis begins with the selective bromination of p-cresol, followed by a copper-catalyzed methoxylation reaction.

1.2. Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-methylphenol from p-Cresol

This protocol is divided into two main steps: the dibromination of p-cresol and the subsequent methoxylation of the dibrominated product.

Step 1: Synthesis of 4-Methyl-2,6-dibromophenol

-

To a solution of p-cresol in a suitable solvent such as acetic acid, slowly add two equivalents of bromine at a controlled temperature of 20-25°C.[1]

-

The reaction is exothermic and should be monitored carefully to maintain the temperature range for optimal selectivity and yield.[1]

-

Upon completion of the reaction, the product, 4-methyl-2,6-dibromophenol, can be isolated by precipitation and filtration, typically achieving a yield of 96-99.5%.[1]

Step 2: Synthesis of 2,6-Dimethoxy-4-methylphenol

-

Method A: Using DMF as a solvent [1]

-

Prepare a solution of sodium methoxide in dry methanol.

-

In a separate flask, add 4-methyl-2,6-dibromophenol, cuprous chloride, and dry DMF.

-

Add the sodium methoxide solution to the reaction mixture under an inert atmosphere.

-

Heat the mixture to 85-90°C with stirring.

-

After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 3-4.

-

Extract the product with dichloromethane.

-

The crude product can be purified to yield 2,6-dimethoxy-4-methylphenol.

-

-

Method B: High-pressure reaction [1]

-

In an autoclave, combine 4-methyl-2,6-dibromophenol, methanol, and activated cupric chloride as a catalyst.

-

Heat the mixture to 112-114°C at a pressure of 6 atmospheres (90 lb) with constant stirring for 3 hours.[1]

-

After cooling, the product is worked up as described in Method A.

-

1.3. Quantitative Data

| Product | Precursor | Method | Yield | Reference |

| 4-Methyl-2,6-dibromophenol | p-Cresol | Bromination in acetic acid | 96-99.5% | [1] |

| 2,6-Dimethoxy-4-methylphenol | 4-Methyl-2,6-dibromophenol | Methoxylation with CuCl in DMF | 82% | [1] |

| 2,6-Dimethoxy-4-methylphenol | 4-Methyl-2,6-dibromophenol | High-pressure methoxylation with CuCl2 | - | [1] |

1.4. Synthetic Pathway Diagram

Caption: Synthetic pathway from p-cresol to syringaldehyde.